molecular formula C11H9ClFNO2 B3223563 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride CAS No. 1219937-98-0

1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride

Cat. No. B3223563
M. Wt: 241.64 g/mol
InChI Key: JQWTVIFNRAALHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08278331B2

Procedure details

1-((4-fluorophenyl)carbamoyl)cyclopropanecarbonyl chloride prepared via the procedure in Example 47 (0.13 g, 0.538 mmol), Example A9 (0.123 g, 0.414 mmol), and triethylamine (0.065 ml, 0.621 mmol) were dissolved in THF (3 ml). The mixture was stirred at RT for 30 min, filtered to remove triethylamine HCl, concentrated under reduced pressure and purified by silica gel column chromatography (MeOH/DCM) to obtain N-(2-fluoro-5-methyl-4-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)phenyl)-N′-4-fluorophenyl)cyclopropane-1,1-dicarboxamide (0.067 g, 32% yield). MS (ESI) m/z: 504.2 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 47
Quantity
0.13 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example A9
Quantity
0.123 g
Type
reactant
Reaction Step Three
Quantity
0.065 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C=CC([NH:8][C:9]([C:11]2([C:14](Cl)=[O:15])[CH2:13][CH2:12]2)=[O:10])=CC=1.C([N:19](CC)CC)C>C1COCC1>[C:11]1([C:14]([NH2:19])=[O:15])([C:9]([NH2:8])=[O:10])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)Cl
Step Two
Name
Example 47
Quantity
0.13 g
Type
reactant
Smiles
Step Three
Name
Example A9
Quantity
0.123 g
Type
reactant
Smiles
Step Four
Name
Quantity
0.065 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylamine HCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (MeOH/DCM)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)(C(=O)N)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.067 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.